7-Fold Higher Photosensitivity of Thienylacrylic Polymers vs. Commercial Polyvinyl Cinnamate
Polymers functionalized with β-thienylacrylic acid ester groups exhibit markedly higher photosensitivity than conventional cinnamate-based photoresists. This differentiation is critical for applications requiring faster exposure times or higher resolution patterning. [1]
| Evidence Dimension | Photosensitivity (relative) |
|---|---|
| Target Compound Data | Relative sensitivity = ~7× |
| Comparator Or Baseline | Polyvinyl cinnamate (commercially sensitized) |
| Quantified Difference | Approximately 7-fold higher sensitivity |
| Conditions | Unsensitized materials of the invention vs. commercially available sensitized polyvinyl cinnamate |
Why This Matters
Procurement of this compound as a monomer for photosensitive polymer synthesis yields a 7× sensitivity advantage over the standard cinnamate chemistry, enabling reduced exposure times and potentially higher throughput in photolithographic processes.
- [1] US Patent 3,945,831. Photosensitive resins containing a thienylacrylic acid ester or amide group. Issued March 23, 1976. https://patents.justia.com/patent/3945831 View Source
